An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-methyl-8-nitroquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Chloro-2-methyl-8-nitroquinoline. Due to the limited availability of a direct, published synthetic protocol, this document outlines a plausible multi-step synthetic pathway based on established chemical principles and analogous reactions found in the scientific literature. The guide also compiles available and predicted physicochemical and spectroscopic data to aid in the identification and characterization of this compound.
Physicochemical Properties
The fundamental properties of 4-Chloro-2-methyl-8-nitroquinoline are summarized in the table below. These values are crucial for its identification, handling, and application in further research.
| Property | Value | Source |
| CAS Number | 56983-07-4 | |
| Molecular Formula | C₁₀H₇ClN₂O₂ | |
| Molecular Weight | 222.63 g/mol | [1] |
| Predicted XlogP | 3.5 | [2] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 0 | [3] |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Chloro-2-methyl-8-nitroquinoline.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic pathway. These are based on well-established procedures for similar chemical transformations.
Step 1: Synthesis of 2-Methyl-8-nitroquinolin-4-ol (Intermediate A)
This step utilizes the Combes quinoline synthesis, a reliable method for constructing the quinoline ring system.
Reaction:
2-Nitroaniline reacts with ethyl acetoacetate in the presence of a strong acid catalyst, typically sulfuric acid, to yield 2-methyl-8-nitroquinolin-4-ol.
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2-nitroaniline (1 equivalent) to concentrated sulfuric acid (5-10 equivalents) while cooling in an ice bath.
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To this stirred solution, slowly add ethyl acetoacetate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, gradually heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours.
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Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
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Neutralize the resulting solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.
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Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it to obtain crude 2-methyl-8-nitroquinolin-4-ol.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Synthesis of 4-Chloro-2-methyl-8-nitroquinoline (Target Compound)
The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using a standard chlorinating agent.
Reaction:
2-Methyl-8-nitroquinolin-4-ol is treated with phosphorus oxychloride (POCl₃) to yield the final product, 4-chloro-2-methyl-8-nitroquinoline.
Procedure:
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In a fume hood, place the dried 2-methyl-8-nitroquinolin-4-ol (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
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Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.
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Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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A solid precipitate of 4-chloro-2-methyl-8-nitroquinoline will form.
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Collect the solid by vacuum filtration, wash it with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
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Finally, wash the product with water again and dry it thoroughly.
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Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-2-methyl-8-nitroquinoline. The following table summarizes the expected spectroscopic data, based on the analysis of structurally similar compounds.
| Characterization Technique | Expected Data |
| Melting Point | Not available in the literature. Expected to be a solid at room temperature. |
| ¹H NMR | Aromatic protons (H-3, H-5, H-6, H-7) are expected to appear as multiplets or doublets in the δ 7.0-8.5 ppm region. The methyl protons (at C-2) should appear as a singlet around δ 2.5-2.8 ppm. |
| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range. The methyl carbon should appear around δ 20-25 ppm. The carbon bearing the chloro group (C-4) and the nitro group (C-8) will be significantly shifted. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=N stretching (quinoline ring) around 1600-1620 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the NO₂ group are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. A C-Cl stretching vibration should be observed in the 700-800 cm⁻¹ region. |
| Mass Spectrometry (MS) | The predicted mass spectrum shows a molecular ion peak [M]⁺ at m/z 222 and an [M+H]⁺ peak at m/z 223. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |
Logical Relationships in Synthesis
The synthesis of 4-Chloro-2-methyl-8-nitroquinoline involves a series of logical transformations of functional groups on an aromatic scaffold. The following diagram illustrates the key relationships between the reactants, intermediates, and the final product.
Caption: Logical flow of the synthetic strategy.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of 4-Chloro-2-methyl-8-nitroquinoline. The outlined experimental protocols are based on robust and well-documented organic chemistry reactions. The provided characterization data, a combination of known properties and predictions based on analogous structures, will serve as a valuable reference for researchers working with this compound. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood. Further experimental validation is required to confirm the specific reaction conditions, yields, and spectroscopic data for this particular molecule.
